![molecular formula C33H53O2P B12883401 Di-tert-butyl(3-isopropoxy-2',4',6'-triisopropyl-6-methoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12883401.png)
Di-tert-butyl(3-isopropoxy-2',4',6'-triisopropyl-6-methoxy-[1,1'-biphenyl]-2-yl)phosphine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di-tert-butyl(3-isopropoxy-2’,4’,6’-triisopropyl-6-methoxy-[1,1’-biphenyl]-2-yl)phosphine is a complex organophosphorus compound known for its steric bulk and electronic properties. This compound is often used as a ligand in various catalytic processes, particularly in transition metal-catalyzed reactions. Its unique structure, featuring multiple isopropyl groups and a methoxy substituent, provides significant steric hindrance, which can influence the reactivity and selectivity of the catalytic processes it participates in.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of di-tert-butyl(3-isopropoxy-2’,4’,6’-triisopropyl-6-methoxy-[1,1’-biphenyl]-2-yl)phosphine typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core is synthesized through a Suzuki-Miyaura coupling reaction, where an aryl boronic acid reacts with an aryl halide in the presence of a palladium catalyst and a base.
Introduction of Isopropyl Groups: The triisopropyl groups are introduced via Friedel-Crafts alkylation, using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride.
Methoxy and Isopropoxy Substituents: The methoxy and isopropoxy groups are typically introduced through nucleophilic substitution reactions, where methanol and isopropanol react with the appropriate aryl halides.
Phosphine Introduction: The final step involves the introduction of the di-tert-butylphosphine group. This is achieved through a reaction between the biphenyl derivative and di-tert-butylphosphine chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors for the Suzuki-Miyaura coupling and Friedel-Crafts alkylation steps, which enhance reaction efficiency and scalability. Additionally, industrial processes often employ more robust and recyclable catalysts to minimize costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Di-tert-butyl(3-isopropoxy-2’,4’,6’-triisopropyl-6-methoxy-[1,1’-biphenyl]-2-yl)phosphine can undergo oxidation to form phosphine oxides. This reaction typically requires oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The compound can participate in substitution reactions, particularly in the presence of strong nucleophiles or electrophiles. For example, it can react with alkyl halides to form phosphonium salts.
Coordination: As a ligand, it coordinates with transition metals to form complexes. These complexes are often used in catalytic processes such as cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Alkyl halides, strong nucleophiles like Grignard reagents.
Coordination: Transition metals such as palladium, platinum, and nickel.
Major Products
Oxidation: Phosphine oxides.
Substitution: Phosphonium salts.
Coordination: Metal-phosphine complexes.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, di-tert-butyl(3-isopropoxy-2’,4’,6’-triisopropyl-6-methoxy-[1,1’-biphenyl]-2-yl)phosphine is widely used as a ligand in transition metal-catalyzed reactions. Its steric bulk and electronic properties make it particularly effective in promoting selectivity and reactivity in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination.
Biology and Medicine
While its primary applications are in chemistry, there is growing interest in its potential biological and medicinal applications. For instance, metal complexes formed with this ligand are being explored for their catalytic activity in biological systems and potential therapeutic properties.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its role as a ligand in catalytic processes helps in the efficient synthesis of complex organic molecules, which are essential in drug development and other high-value chemical products.
Mecanismo De Acción
The mechanism by which di-tert-butyl(3-isopropoxy-2’,4’,6’-triisopropyl-6-methoxy-[1,1’-biphenyl]-2-yl)phosphine exerts its effects is primarily through its role as a ligand. It coordinates with transition metals to form complexes that facilitate various catalytic processes. The steric bulk of the ligand influences the spatial arrangement of the metal center, thereby affecting the reactivity and selectivity of the catalytic process. The electronic properties of the ligand also play a crucial role in stabilizing the metal center and facilitating the transfer of electrons during the catalytic cycle.
Comparación Con Compuestos Similares
Similar Compounds
JohnPhos: Another bulky biaryl phosphine ligand used in similar catalytic processes.
SPhos: Known for its effectiveness in cross-coupling reactions, particularly in the formation of carbon-nitrogen bonds.
XPhos: A versatile ligand used in a variety of palladium-catalyzed cross-coupling reactions.
Uniqueness
Di-tert-butyl(3-isopropoxy-2’,4’,6’-triisopropyl-6-methoxy-[1,1’-biphenyl]-2-yl)phosphine stands out due to its unique combination of steric bulk and electronic properties. The presence of multiple isopropyl groups and a methoxy substituent provides significant steric hindrance, which can enhance selectivity in catalytic processes. Additionally, the electronic properties of the ligand contribute to the stability and reactivity of the metal complexes it forms, making it a valuable tool in both academic and industrial research.
This detailed overview should provide a comprehensive understanding of di-tert-butyl(3-isopropoxy-2’,4’,6’-triisopropyl-6-methoxy-[1,1’-biphenyl]-2-yl)phosphine, its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C33H53O2P |
|---|---|
Peso molecular |
512.7 g/mol |
Nombre IUPAC |
ditert-butyl-[3-methoxy-6-propan-2-yloxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane |
InChI |
InChI=1S/C33H53O2P/c1-20(2)24-18-25(21(3)4)29(26(19-24)22(5)6)30-27(34-15)16-17-28(35-23(7)8)31(30)36(32(9,10)11)33(12,13)14/h16-23H,1-15H3 |
Clave InChI |
NADNMVSCJPVHTQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2P(C(C)(C)C)C(C)(C)C)OC(C)C)OC)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


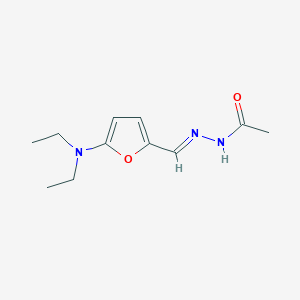
![Benzenesulfonic acid, 4-[1-[[[1-(2-chloro-4,6-dimethylphenyl)-4,5-dihydro-5-oxo-1h-pyrazol-3-yl]amino]carbonyl]propoxy]-2-pentadecyl-](/img/structure/B12883345.png)
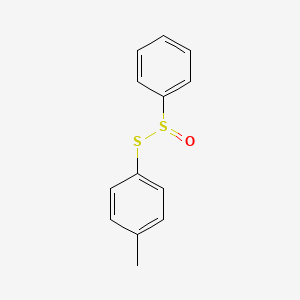
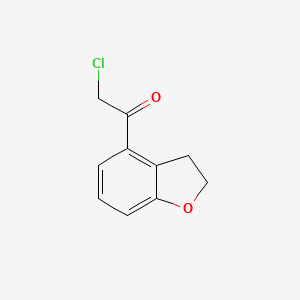
![2-(Hydroxymethyl)benzo[d]oxazole-5-acetic acid](/img/structure/B12883368.png)
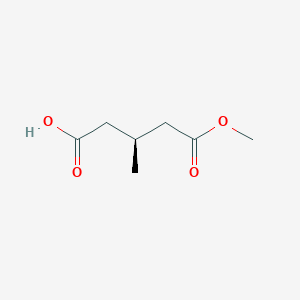
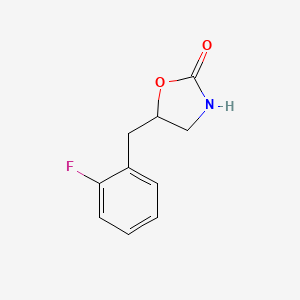

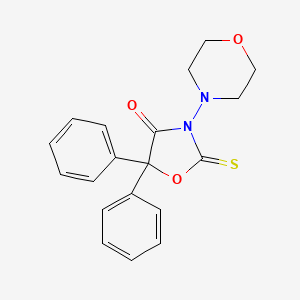

![(5S)-2-oxo-3-[3-(trifluoromethyl)phenyl]-1,3-oxazolidine-5-carboxylic acid](/img/structure/B12883411.png)

![N-(1-Azabicyclo[2.2.1]heptan-3-yl)oxazolo[5,4-c]pyridine-6-carboxamide](/img/structure/B12883415.png)
![((6R,7R,12aS)-6,7-Dimethyl-6,7-dihydrodibenzo[e,g][1,4]dioxocine-1,12-diyl)bis(diphenylphosphine)](/img/structure/B12883421.png)
